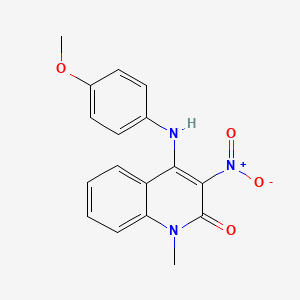
4-(4-Methoxyanilino)-1-methyl-3-nitroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Methoxyanilino)-1-methyl-3-nitroquinolin-2-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various methods, including the Povarov reaction . The synthesis of similar compounds often involves the reaction of anilines with other organic compounds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
4-(4-Methoxyanilino)-1-methyl-3-nitroquinolin-2-one is involved in various synthetic pathways, including cyclization, nitrification, and chlorination processes. These methodologies are crucial for creating complex quinoline derivatives from simpler materials, as demonstrated by Zhao, Lei, and Guo (2017), who synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline with an 85% yield, highlighting the efficiency of their method for potential large-scale applications (Lei Zhao, Fei Lei, Yuping Guo, 2017).
Development of Novel Compounds
Research has also focused on converting nitroquinolines into novel compounds with unique properties. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines, which are derivatives potentially useful in synthesizing natural products and pharmaceuticals, underscores the versatility of nitroquinoline compounds in generating structurally diverse molecules with significant biological activities (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).
Mechanistic Insights and Catalytic Reductions
The role of nitroquinolines in catalytic reductions has been explored, demonstrating their potential in converting nitroarenes to aminoarenes using formic acid and ruthenium catalysts. This conversion process is essential for synthesizing amines from nitro compounds, showcasing the importance of nitroquinolines in industrial chemistry (Yoshihisa Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, Y. Tsuji, 1984).
Proton Sponge Synthesis
Quinoline derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, have been synthesized and identified as new representatives of quinoline proton sponges. These compounds are of interest for their unique chemical properties and potential applications in organic synthesis and material sciences (O. V. Dyablo, A. F. Pozharskii, Elena A. Shmoilova, Aleksey O. Savchenko, 2015).
Propiedades
IUPAC Name |
4-(4-methoxyanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-14-6-4-3-5-13(14)15(16(17(19)21)20(22)23)18-11-7-9-12(24-2)10-8-11/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQCPFHVKSIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
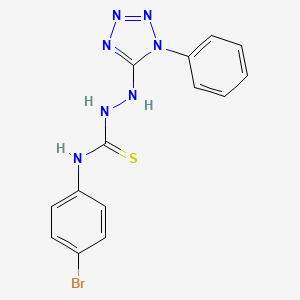
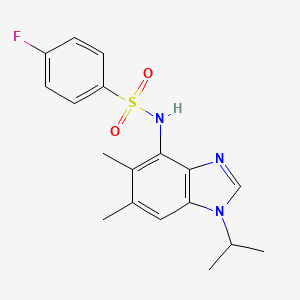
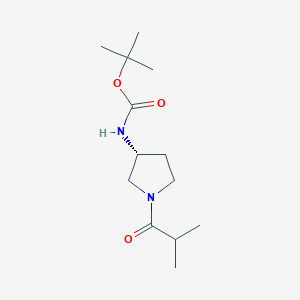

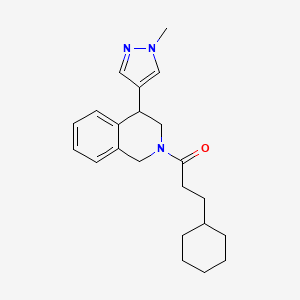
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2747324.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)

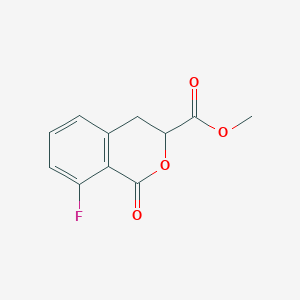
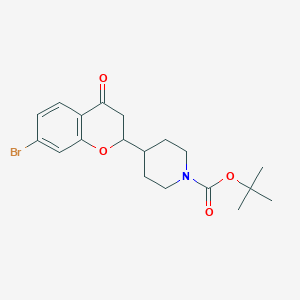

![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)
